molecular formula C11H13ClN2S B6143606 N-(3-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 380431-12-9

N-(3-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B6143606
CAS No.: 380431-12-9
M. Wt: 240.75 g/mol
InChI Key: RLIGRNBOFPVMSV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloroaniline with ethyl 2-bromoacetate to form an intermediate, which then undergoes cyclization with thiourea under basic conditions to yield the desired thiazole compound .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

  • N-(3-chlorophenethyl)-4-nitrobenzamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 4-amino-N-(3-chlorophenyl)benzenesulfonamide

Comparison: N-(3-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the presence of the thiazole ring and the specific substitution pattern on the phenyl ring .

Properties

IUPAC Name

N-(3-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2S/c1-2-9-7-15-11(13-9)14-10-5-3-4-8(12)6-10/h3-6,9H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIGRNBOFPVMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CSC(=N1)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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